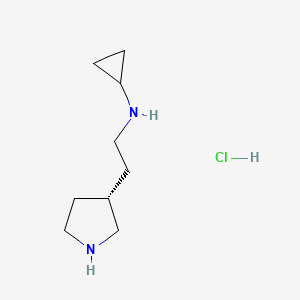
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and its phenylamino carbonyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- typically involves the reaction of morpholine with acetamide derivatives. One common method includes the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide with ammonium thiocyanate in ethanol under reflux conditions . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs solvent-free reactions or fusion methods. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is favored for its efficiency and cost-effectiveness in large-scale production.
化学反应分析
Types of Reactions
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Cyanoacetamide derivatives: Known for their diverse biological activities and synthetic utility.
Uniqueness
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is unique due to its specific combination of a morpholine ring and a phenylamino carbonyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
38520-97-7 |
|---|---|
分子式 |
C19H21N3O3 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c23-18(14-22-10-12-25-13-11-22)21-17-9-5-4-8-16(17)19(24)20-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,24)(H,21,23) |
InChI 键 |
GMSDNTHEHRFWRX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
溶解度 |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)

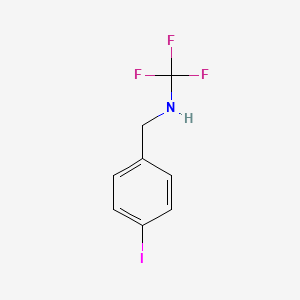
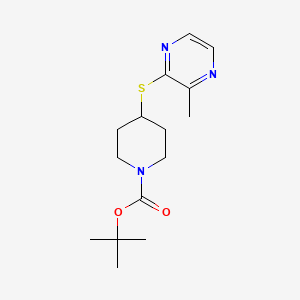
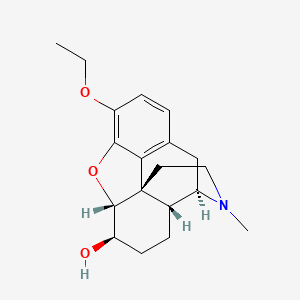
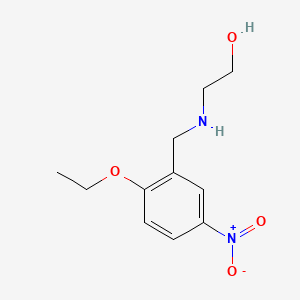

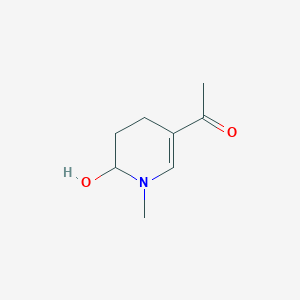


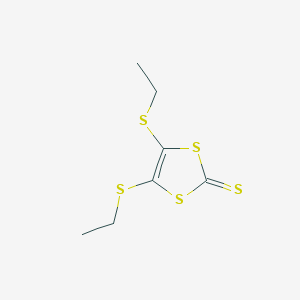

![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
